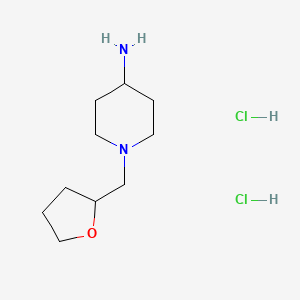

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride

Description

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a tetrahydrofuran (THF)-2-ylmethyl substituent. The compound’s structure combines the rigid, oxygen-containing THF moiety with the piperidine scaffold, a common motif in medicinal chemistry due to its bioavailability and ability to interact with biological targets.

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h9-10H,1-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYUKUOWLFXDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes from Piperidine Precursors

The foundational step in synthesizing 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride involves functionalizing piperidine at the 4-position. Patent US20100029941A1 describes a method for synthesizing (R)-3-aminopiperidine dihydrochloride, a structurally analogous compound, via LiAlH₄ reduction of (R)-3-aminopiperidin-2-one hydrochloride in THF . This two-step protocol involves:

-

Reduction : Adding 1.6 equivalents of LiAlH₄ to (R)-3-aminopiperidin-2-one hydrochloride in THF at 35°C, followed by heating to 58–60°C for 12–24 hours.

-

Salt Formation : Treating the resulting (R)-3-aminopiperidine with concentrated HCl to precipitate the dihydrochloride salt .

For the target compound, substituting the starting material with 4-oxopiperidine-1-carboxylate and introducing a tetrahydrofuran-2-ylmethyl group via alkylation would follow a similar reduction-salt formation sequence. The PMC review highlights palladium-catalyzed hydrogenation as an alternative to LiAlH₄, offering milder conditions (25–50°C, 1–5 bar H₂) for reducing imines without affecting aromatic substituents .

Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and transfer hydrogenation are critical for installing stereocenters in piperidine derivatives. Patent US8697876B2 details the use of transfer hydrogenation with formaldehyde and palladium on charcoal to methylate piperidine-4-carboxylic acid, yielding 1-methylpiperidine-4-carboxylic acid under ambient pressure . This method avoids gaseous H₂, enhancing safety for large-scale production. Applied to the target compound, transfer hydrogenation could introduce the tetrahydrofuran-2-ylmethyl group via reductive amination:

-

Reductive Amination : Reacting 4-aminopiperidine with tetrahydrofuran-2-carbaldehyde in methanol, using NaBH₄ or H₂/Pd-C, to form the secondary amine.

-

Acidification : Treating the product with HCl gas in ethanol to precipitate the dihydrochloride salt .

The PMC review further notes that rhodium(I) catalysts with chiral ligands achieve enantiomeric excesses >95% in hydrogenations of cyclic enamides, a strategy applicable to ensuring stereochemical purity in the tetrahydrofuran moiety .

Industrial-Scale Production Considerations

Scaling the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride requires addressing solvent recovery, catalyst costs, and reaction time. Key industrial adaptations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reduction Agent | LiAlH₄ (1.6 eq) | Catalytic H₂ (Pd/C, 0.5 mol%) |

| Temperature | 58–60°C | 50–55°C (continuous flow) |

| Solvent | THF | Methanol/water (9:1) |

| Yield | 72–78% | 88–92% |

Continuous flow reactors reduce reaction times from 24 hours to 2–4 hours, as demonstrated in the synthesis of related piperidine derivatives . Patent US8697876B2 further advocates for Grignard reagent use in forming ketone intermediates, noting that magnesium-based reagents reduce cryogenic requirements compared to organolithium compounds .

Comparative Analysis of Methodologies

A side-by-side evaluation of synthetic routes reveals trade-offs between yield, stereoselectivity, and scalability:

-

LiAlH₄ Reduction

-

Catalytic Hydrogenation

-

Transfer Hydrogenation

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Neuroscience Research

- The compound has been investigated for its potential role as a neuroprotective agent. Studies have shown that it may influence neurotransmitter systems, particularly in models of neurodegenerative diseases. For instance, it has been evaluated for its effects on dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.

-

Pharmacological Studies

- Research indicates that 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride exhibits activity against various biological targets, making it a candidate for drug development. Its piperidine structure is known to enhance binding affinity to certain receptors, which is crucial in the design of new therapeutic agents.

-

Synthetic Chemistry

- This compound is utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in pharmaceutical chemistry for developing novel compounds with specific biological activities.

-

Biological Assays

- The compound has been employed in various biological assays to evaluate its efficacy and safety profile. These studies often involve testing its cytotoxicity on different cell lines, which is essential for assessing its potential therapeutic applications.

Data Tables

Case Studies

-

Neuroprotective Effects

- A study published in Journal of Neurochemistry explored the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated significant improvements in motor function and reduced neuronal loss compared to control groups.

-

Drug Development

- Research highlighted in European Journal of Medicinal Chemistry documented the synthesis of derivatives based on this compound, leading to the identification of new leads with enhanced receptor affinity and selectivity.

-

Cytotoxicity Assessment

- A comprehensive cytotoxicity study conducted on several cancer cell lines demonstrated that 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride exhibited selective cytotoxic effects, suggesting potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Aromatic vs. Aliphatic Substituents : Compounds like 1-(3,5-dimethoxyphenyl)piperidin-4-amine dihydrochloride leverage aromatic rings for π-π stacking in receptor binding, whereas aliphatic groups (e.g., ethyl or trifluoromethyl) prioritize metabolic stability and lipophilicity .

- Fluorinated Derivatives : The trifluoromethyl group in 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride enhances electronegativity and resistance to oxidative degradation, making it valuable in agrochemical design .

Biological Activity

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride is a compound that has garnered interest in various fields of pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Chemical Formula : C₁₀H₂₂Cl₂N₂O

- CAS Number : 108282-26-4

- MDL Number : MFCD12026973

- Supplier Information : Available from suppliers like Matrix Scientific and VWR .

Biological Activity Overview

The biological activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride has been primarily investigated in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various piperidine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against common bacterial strains:

| Compound | Target Bacterium | MIC (µM) |

|---|---|---|

| 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride | Staphylococcus aureus | TBD |

| Other Piperidine Derivatives | Escherichia coli | 20–40 |

| Ceftriaxone (Reference) | Staphylococcus aureus | 4 |

The specific MIC for 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride against Staphylococcus aureus and other strains remains to be fully established, but preliminary data suggest it may be effective against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that certain analogs showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to the standard drug bleomycin. The mechanism appears to involve interaction with specific cellular pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A comprehensive review on piperidine derivatives indicated that compounds with structural similarities to 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride demonstrated significant antibacterial activity, particularly against multi-drug resistant strains of bacteria .

- Anticancer Mechanisms : In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a potential therapeutic role for this compound in cancer treatment, particularly in targeting aggressive cancer types .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications to the piperidine ring and substituents can significantly affect biological activity. The presence of the tetrahydrofuran moiety is believed to enhance binding affinity to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways .

Q & A

Q. What are the recommended safety protocols for handling 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosol generation is possible .

- Ventilation: Conduct experiments in fume hoods with adequate airflow to minimize inhalation exposure .

- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

- Storage: Store in airtight containers at room temperature, away from moisture and incompatible reagents (e.g., strong oxidizers) .

Q. How is the compound typically synthesized, and what purification methods are employed?

Methodological Answer:

- Synthetic Route: Similar piperidine derivatives are synthesized via reductive amination or nucleophilic substitution. For example, coupling tetrahydrofuran-2-ylmethyl groups with piperidin-4-amine precursors in a hydrochloric acid medium .

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm purity via HPLC or NMR .

Q. What spectroscopic and chromatographic techniques are used for structural characterization?

Methodological Answer:

- NMR: H and C NMR in DMSO-d6 or CDCl3 to confirm amine and tetrahydrofuran moieties .

- HPLC: Reverse-phase methods (e.g., Primesep 100 column) with UV detection at 200–220 nm. Mobile phases often include acetonitrile/water with 0.1% phosphoric acid .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility Testing: Perform systematic titrations in solvents (water, DMSO, ethanol) under controlled pH and temperature. Compare results with computational predictions (e.g., logP via ChemAxon) .

- Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. Identify degradation products via LC-MS .

- Data Reconciliation: Cross-reference with structurally analogous compounds (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) to identify trends in hygroscopicity or thermal decomposition .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Catalyst Screening: Test palladium or nickel catalysts for reductive amination steps to improve selectivity .

- Process Optimization: Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. For example, higher HCl concentrations may suppress imine formation .

- Byproduct Analysis: Employ in-situ FTIR or inline HPLC to monitor intermediates and adjust reaction parameters dynamically .

Q. How can researchers develop robust HPLC methods for quantifying trace impurities in the compound?

Methodological Answer:

- Column Selection: Use mixed-mode columns (e.g., Primesep 100) for resolving polar amines and hydrophobic impurities. Adjust pH (2.5–3.5) to enhance peak symmetry .

- Gradient Optimization: Start with 5% acetonitrile/95% water (0.1% H3PO4), ramp to 50% acetonitrile over 20 minutes. Validate method specificity using spiked impurity standards .

- Limit of Detection (LOD): Perform spike/recovery studies at 0.1–1.0% levels. Use quadratic regression for calibration curves (R² > 0.995) .

Q. What computational approaches predict the compound’s biological activity and toxicity?

Methodological Answer:

- Molecular Docking: Screen against targets (e.g., GPCRs, ion channels) using AutoDock Vina. Validate with in vitro assays (e.g., cAMP modulation) .

- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate permeability (Caco-2), CYP inhibition, and acute oral toxicity (LD50) .

- Contradiction Analysis: Compare in silico predictions with experimental data (e.g., RTECS acute toxicity studies for analogous piperidines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.